molecular formula C16H20N4O2 B2526667 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide CAS No. 1797973-61-5

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2526667
CAS No.: 1797973-61-5
M. Wt: 300.362
InChI Key: SJMMLDHZHJPTHU-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide is a synthetic amide derivative featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methylene-linked 2-phenoxypropanamide side chain.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12(22-13-7-5-4-6-8-13)16(21)18-11-14-17-10-9-15(19-14)20(2)3/h4-10,12H,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMMLDHZHJPTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CC(=N1)N(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-chloropyrimidine and dimethylamine.

    Attachment of the Phenoxypropanamide Moiety: The phenoxypropanamide group is introduced via nucleophilic substitution reactions, where the phenoxy group is attached to the propanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Amides

Compound A : 3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide (CAS 1797660-84-4)
  • Structure: Pyrimidine with a morpholino group (4-position) and a cyclohexyl-propanamide side chain.
  • Key Differences: Morpholino (polar, cyclic amine) vs. dimethylamino (less polar, linear amine) on pyrimidine. Cyclohexyl group increases hydrophobicity compared to the phenoxy group.
  • Implications: Morpholino substitution may improve aqueous solubility but reduce membrane permeability relative to dimethylamino .
Compound B : 2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide (CAS 1790199-51-7)
  • Structure: Pyrimidine with morpholino and methoxy-acetamide side chain.
  • Key Differences: Methoxy group in the acetamide chain reduces steric hindrance compared to phenoxypropanamide. Acetamide (shorter chain) vs. propanamide (longer chain).
  • Implications : Shorter chain length may limit target binding affinity in certain enzymatic pockets .
Compound C : N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide (CAS 1795085-53-8)
  • Structure: Pyrimidine with 4-dimethylamino and 6-methyl groups, plus phenoxypropanamide.
  • Implications: The 6-methyl derivative may exhibit reduced potency compared to the non-methylated analog .

Non-Pyrimidine Amides

Compound D : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
  • Structure : Phenylpropanamide with piperidine-ethoxy linker.
  • Key Differences: Piperidine-ethoxy group replaces pyrimidine core, altering electronic and spatial properties. Phenylpropanamide chain is similar but lacks phenoxy oxygen.
Compound E : N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
  • Structure : Propanamide with sulfamoylphenyl and 4-methylpyrimidine groups.
  • Key Differences: Sulfamoyl group introduces hydrogen-bonding capability absent in the target compound. 4-Methylpyrimidine lacks the dimethylamino group, reducing electron-donating effects.
  • Implications : Sulfamoyl may enhance binding to polar enzyme regions but reduce lipophilicity .

Physicochemical and Pharmacological Data

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~314.4 (estimated) 350.45 266.30 314.4
Melting Point Not reported Not reported Not reported Not reported
Purity (HPLC) >98% (analog data) >98% (analog data) >98% (analog data) >98% (analog data)
LogP (Estimated) ~2.5 (moderate lipophilicity) ~1.8 (more polar) ~1.2 (less lipophilic) ~2.7 (higher lipophilicity)

Key Observations :

  • The dimethylamino group in the target compound balances moderate lipophilicity, favoring both solubility and membrane permeability.
  • Phenoxypropanamide side chains generally increase LogP compared to methoxy or cyclohexyl groups.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a phenoxypropanamide moiety . This unique combination is believed to impart diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Component Structure
Pyrimidine RingC4H4N2
Dimethylamino Group(CH3)2N
Phenoxypropanamide MoietyC9H11O

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may form hydrogen bonds and engage in hydrophobic interactions, which could modulate various biochemical pathways:

  • Enzyme Interaction : Potential inhibition or activation of enzyme activity.
  • Receptor Modulation : Possible binding to receptor sites influencing signal transduction.
  • Gene Expression Regulation : Modulation of transcription factors affecting gene expression.

Case Study 1: Antimicrobial Assessment

A study examining the antimicrobial activity of pyrimidine derivatives found that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

Research on pyrimidine-based compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may also exhibit anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Name Biological Activity
N-(4-(methylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamideModerate antimicrobial activity
N-(4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamideExhibited anticancer effects in vitro
4-(dimethylamino)-N-phenylbenzamideAnxiolytic effects observed in animal models

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